Cas no 37859-28-2 (4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE)
4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE Chemical and Physical Properties
Names and Identifiers
-
- 4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE
- 2-(4-Aminobenzyl)benzothiazole
- 4-(benzo[d]thiazol-2-ylmethyl)aniline
- 4-benzothiazol-2-ylmethyl-aniline
- AC1MVISV
- AC1Q51ZG
- BBL019000
- CTK4H8917
- HMS1728K02
- SureCN4726116
- SCHEMBL4726116
- CS-0221639
- DTXSID00395004
- AKOS000201585
- EN300-09657
- MFCD03773367
- J-513194
- G25890
- 4-[(1,3-benzothiazol-2-yl)methyl]aniline
- Z56347033
- STL119876
- 37859-28-2
-
- MDL: MFCD03773367
- Inchi: 1S/C14H12N2S/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2
- InChI Key: GUUPKXREMJGASF-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1CC1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 240.07226
- Monoisotopic Mass: 240.07211956g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- PSA: 38.91
4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B412445-25mg |
4-(1,3-Benzothiazol-2-ylmethyl)aniline |
37859-28-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B412445-50mg |
4-(1,3-Benzothiazol-2-ylmethyl)aniline |
37859-28-2 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B412445-250mg |
4-(1,3-Benzothiazol-2-ylmethyl)aniline |
37859-28-2 | 250mg |
$ 295.00 | 2022-06-07 | ||
| abcr | AB381546-1 g |
4-(1,3-Benzothiazol-2-ylmethyl)aniline; . |
37859-28-2 | 1 g |
€599.50 | 2023-07-19 | ||
| Chemenu | CM519232-1g |
4-(Benzo[d]thiazol-2-ylmethyl)aniline |
37859-28-2 | 97% | 1g |
$522 | 2024-07-17 | |
| Enamine | EN300-09657-0.05g |
4-[(1,3-benzothiazol-2-yl)methyl]aniline |
37859-28-2 | 95.0% | 0.05g |
$66.0 | 2025-02-21 | |
| Enamine | EN300-09657-0.1g |
4-[(1,3-benzothiazol-2-yl)methyl]aniline |
37859-28-2 | 95.0% | 0.1g |
$98.0 | 2025-02-21 | |
| Enamine | EN300-09657-0.25g |
4-[(1,3-benzothiazol-2-yl)methyl]aniline |
37859-28-2 | 95.0% | 0.25g |
$142.0 | 2025-02-21 | |
| Enamine | EN300-09657-0.5g |
4-[(1,3-benzothiazol-2-yl)methyl]aniline |
37859-28-2 | 95.0% | 0.5g |
$271.0 | 2025-02-21 | |
| Enamine | EN300-09657-1.0g |
4-[(1,3-benzothiazol-2-yl)methyl]aniline |
37859-28-2 | 95.0% | 1.0g |
$371.0 | 2025-02-21 |
4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE Suppliers
4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE
4-(1,3-BENZOTHIAZOL-2-YLMETHYL)ANILINE: A Comprehensive Overview
The compound 4-(1,3-benzothiazol-2-ylmethyl)aniline, also known by its CAS number 37859-28-2, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzothiazoles, which are widely studied for their versatile applications in various industries. The benzothiazole moiety in this molecule contributes to its unique electronic properties, making it a valuable compound in both academic and industrial research.
Recent studies have highlighted the potential of 4-(1,3-benzothiazol-2-ylmethyl)aniline in the development of advanced materials. For instance, researchers have explored its role in the synthesis of novel polymers and composites. The aniline group in the molecule acts as a reactive site, enabling it to participate in various polymerization reactions. This has led to the creation of materials with enhanced mechanical and thermal stability, which are highly desirable in aerospace and automotive industries.
In addition to its role in materials science, 4-(1,3-benzothiazol-2-ylmethyl)aniline has also been investigated for its potential in pharmaceutical applications. The benzothiazole ring is known for its ability to interact with biological molecules, making it a promising candidate for drug design. Recent research has focused on its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's. These findings suggest that this compound could serve as a lead molecule for developing new therapeutic agents.
The synthesis of 4-(1,3-benzothiazol-2-ylmethyl)aniline involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One of the most efficient routes involves the condensation of aniline derivatives with benzothiazole precursors under controlled conditions. This approach not only ensures high yield but also maintains the purity of the final product, which is crucial for both research and industrial applications.
From an environmental perspective, the production and handling of 4-(1,3-benzothiazol-2-ylmethyl)aniline have been optimized to minimize ecological impact. Researchers have developed green chemistry methods that reduce waste generation and energy consumption during synthesis. These eco-friendly practices align with global efforts to promote sustainable manufacturing processes.
In conclusion, 4-(1,3-benzothiazol-2-ylmethyl)aniline is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even more significant role in shaping future innovations.
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